molecular formula C10H11NO4 B14642692 Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- CAS No. 56521-01-8

Phenol, 2-methoxy-6-nitro-4-(2-propenyl)-

Cat. No.: B14642692
CAS No.: 56521-01-8
M. Wt: 209.20 g/mol
InChI Key: ZFFDGKQNLNGBQR-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- is an organic compound with the molecular formula C10H11NO4 It is a derivative of phenol, characterized by the presence of methoxy, nitro, and propenyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- typically involves the nitration of 2-methoxy-4-(2-propenyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and propenyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(2-propenyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Phenol, 2-methoxy-6-(2-propenyl)-: Similar structure but without the nitro group, affecting its redox properties.

    Phenol, 2,6-dimethoxy-4-(2-propenyl)-: Contains an additional methoxy group, altering its chemical and physical properties.

Uniqueness

Phenol, 2-methoxy-6-nitro-4-(2-propenyl)- is unique due to the presence of the nitro group, which significantly impacts its chemical reactivity and potential applications. The combination of methoxy, nitro, and propenyl groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

CAS No.

56521-01-8

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-methoxy-6-nitro-4-prop-2-enylphenol

InChI

InChI=1S/C10H11NO4/c1-3-4-7-5-8(11(13)14)10(12)9(6-7)15-2/h3,5-6,12H,1,4H2,2H3

InChI Key

ZFFDGKQNLNGBQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CC=C

Origin of Product

United States

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